molecular formula C13H24O4 B8468416 Ethyl 7-[2-(ethenyloxy)ethoxy]heptanoate CAS No. 596135-83-0

Ethyl 7-[2-(ethenyloxy)ethoxy]heptanoate

Cat. No.: B8468416
CAS No.: 596135-83-0
M. Wt: 244.33 g/mol
InChI Key: XAGBQRDNUPBSQU-UHFFFAOYSA-N
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Description

Ethyl 7-[2-(ethenyloxy)ethoxy]heptanoate is a synthetic ester characterized by a heptanoate backbone substituted with a 2-(ethenyloxy)ethoxy group. This compound has a molecular formula of C₁₈H₂₄N₂O₅, a molecular weight of 348.39 g/mol, and features a quinazolinone moiety linked via an oxygen bridge to the heptanoate chain . Such derivatives are often explored in medicinal chemistry and polymer stabilization due to their functionalized ester groups and aromatic substituents .

Properties

CAS No.

596135-83-0

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

ethyl 7-(2-ethenoxyethoxy)heptanoate

InChI

InChI=1S/C13H24O4/c1-3-15-11-12-16-10-8-6-5-7-9-13(14)17-4-2/h3H,1,4-12H2,2H3

InChI Key

XAGBQRDNUPBSQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCOCCOC=C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Substituent Impact: The presence of aromatic or heterocyclic groups (e.g., quinazolinone in ) enhances UV stability and biological activity, whereas linear esters (e.g., Methyl heptanoate ) prioritize volatility and simplicity.
  • Thermal Stability : Ethyl 7-substituted derivatives with bulky groups (e.g., pyrrolidinyl ) exhibit higher predicted boiling points, suggesting suitability for high-temperature applications.
  • Hydrophilicity vs. Lipophilicity: Hydroxyl-containing derivatives (e.g., 2-(2-hydroxyethoxy)ethyl acetate ) are more water-soluble, contrasting with the lipophilic nature of Ethyl 7-oxononanoate .

Research and Industrial Relevance

  • Polymer Stabilization: Ethyl 7-substituted heptanoates with phenolic or aromatic moieties (e.g., 7-(3-methyl-5-t-butyl-4-hydroxyphenyl)heptanoate derivatives ) are effective UV stabilizers in synthetic polymers.
  • Pharmacological Potential: Quinazolinone-linked heptanoates (e.g., ) are under investigation for kinase inhibition or anticancer activity due to their heterocyclic scaffolds.

Q & A

Q. What are the standard synthetic routes for Ethyl 7-[2-(ethenyloxy)ethoxy]heptanoate, and how do reaction conditions influence yield?

Methodological Answer:

  • Stepwise Synthesis: The compound is typically synthesized via nucleophilic substitution or esterification. For example, analogous protocols involve reacting tert-butyl carbamate derivatives with ethoxylated intermediates under controlled anhydrous conditions (e.g., nitrogen atmosphere, 60–80°C) to minimize side reactions .
  • Critical Parameters:
    • Catalyst Selection: Use of Lewis acids (e.g., BF₃·Et₂O) or phase-transfer catalysts to enhance ether bond formation efficiency.
    • Solvent Compatibility: Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and reactivity .
  • Yield Optimization: Monitor reaction progress via TLC or HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) to terminate reactions at peak conversion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Key signals include the ethenyloxy group (δ 4.2–4.5 ppm for -OCH₂CH₂O-) and ester carbonyl (δ 170–175 ppm in ¹³C NMR).
    • HSQC/HMBC: Resolve overlapping peaks in the ethoxy-heptanoate backbone .
  • Mass Spectrometry: LCMS (m/z 1011 [M+H]+ in analogous structures) confirms molecular weight, while HRMS validates isotopic patterns .
  • HPLC Purity Assessment: Use C18 columns with acetonitrile/water gradients; compare retention times to reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data between HPLC and NMR for this compound?

Methodological Answer:

  • Hypothesis Testing:
    • Impurity Identification: Run LCMS in tandem with NMR to detect low-abundance byproducts (e.g., hydrolyzed esters or unreacted intermediates).
    • Quantitative NMR (qNMR): Use internal standards (e.g., maleic acid) to quantify purity independently of HPLC .
  • Statistical Reconciliation: Apply Grubbs’ test to outlier data points and assess confidence intervals for analytical variability .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in novel polymer matrices?

Methodological Answer:

  • DFT Calculations: Model the electron density of the ethenyloxy group to predict radical polymerization initiation sites. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
  • MD Simulations: Simulate diffusion coefficients in polymer blends (e.g., PEG-based matrices) using GROMACS, focusing on ethoxy chain flexibility .
  • Validation: Cross-reference computational results with experimental DSC/TGA data to confirm glass transition (Tg) and decomposition temperatures .

Q. How should researchers design stability studies to assess hydrolytic degradation under varying pH conditions?

Methodological Answer:

  • Experimental Design:
    • pH Buffers: Test hydrolysis rates in phosphate (pH 7.4), acetate (pH 4.5), and borate (pH 9.0) buffers at 25°C and 40°C .
    • Kinetic Monitoring: Use UV-Vis (λmax ~210 nm for ester carbonyl) or HPLC to track degradation products (e.g., heptanoic acid derivatives) .
  • Degradation Pathways:
    • Acid-Catalyzed Hydrolysis: Protonation of ester oxygen accelerates cleavage.
    • Base-Mediated Saponification: Measure hydroxide ion concentration dependence .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Controlled Replication:
    • Solvent Polarity Index: Test solubility in ethyl acetate (polar aprotic, ε=6.0), toluene (nonpolar, ε=2.4), and ethanol (protic, ε=24.3). Document saturation concentrations gravimetrically .
    • Temperature Dependence: Solubility in THF increases by ~15% per 10°C rise (0–40°C) due to entropy-driven dissolution .
  • Contradiction Sources:
    • Impurity Effects: Residual monomers (e.g., unreacted heptanoate) may alter solubility profiles.
    • Hildebrand Parameter Mismatch: Compare experimental vs. predicted solubility via Hansen solubility parameters .

Safety and Handling Protocols

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Mitigation:
    • Ventilation: Use fume hoods for synthesis steps involving volatile intermediates (e.g., ethenyloxy precursors).
    • PPE: Nitrile gloves, lab coats, and safety goggles are mandatory; avoid latex due to solvent incompatibility .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water jets to prevent aerosolization .

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